Cas no 877676-50-1 ((7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one)

(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one structure
877676-50-1 structure
Product Name:(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one
CAS No:877676-50-1
MF:C12H17ClN4O
MW:268.742581129074
MDL:MFCD16621126
CID:1028342
PubChem ID:58405561
Update Time:2025-10-29

(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one
    • (7R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydro-6(5H)-pter idinone
    • (7R)-2-CHLORO-7-ETHYL-7,8-DIHYDRO-5-METHYL-8-(1-METHYLETHYL)-6(5H)-PTERIDINONE
    • (R)-2-chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydro-5H-pteridin-6-one
    • RKXHCGYXHHPYHQ-MRVPVSSYSA-N
    • TQ0268
    • SB17644
    • (7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one
    • AX8259437
    • 676C501
    • (R)-2-chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihy
    • (7R)-2-chlo
    • (7R)-2-Chloro-7-ethyl-7,8-dihydro-5-methyl-8-(1-methylethyl)-6(5H)-pteridinone (ACI)
    • (7R)-2-Chloro-7-ethyl-5-methyl-8-propan-2-yl-7H-pteridin-6-one
    • (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropyrimido[4,5-b]pyrazine
    • (7R)-2-chloro-7-ethyl-8-isopropyl-5-methyl-7H-pteridin-6-one
    • DS-5905
    • 877676-50-1
    • MFCD16621126
    • DB-299928
    • CS-0053118
    • P18413
    • AKOS022172475
    • SCHEMBL736973
    • A856028
    • MDL: MFCD16621126
    • Inchi: 1S/C12H17ClN4O/c1-5-8-11(18)16(4)9-6-14-12(13)15-10(9)17(8)7(2)3/h6-8H,5H2,1-4H3/t8-/m1/s1
    • InChI Key: RKXHCGYXHHPYHQ-MRVPVSSYSA-N
    • SMILES: C(N1[C@H](CC)C(=O)N(C)C2C=NC(=NC1=2)Cl)(C)C

Computed Properties

  • Exact Mass: 268.1090889g/mol
  • Monoisotopic Mass: 268.1090889g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.205

(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Security Information

(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Pricemore >>

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(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Reference
Structure-Guided Design and Development of Potent and Selective Dual Bromodomain 4 (BRD4)/Polo-like Kinase 1 (PLK1) Inhibitors
Liu, Shuai; et al, Journal of Medicinal Chemistry, 2018, 61(17), 7785-7795

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile
1.2 Reagents: Zinc Solvents: Acetic acid
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Reference
Structure-Guided Design and Development of Potent and Selective Dual Bromodomain 4 (BRD4)/Polo-like Kinase 1 (PLK1) Inhibitors
Liu, Shuai; et al, Journal of Medicinal Chemistry, 2018, 61(17), 7785-7795

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium acetate ,  Sodium triacetoxyborohydride Solvents: Dichloromethane
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile
2.2 Reagents: Zinc Solvents: Acetic acid
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Reference
Structure-Guided Design and Development of Potent and Selective Dual Bromodomain 4 (BRD4)/Polo-like Kinase 1 (PLK1) Inhibitors
Liu, Shuai; et al, Journal of Medicinal Chemistry, 2018, 61(17), 7785-7795

(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Raw materials

(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Preparation Products

(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:877676-50-1)(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one
Order Number:A856028
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:58
Price ($):220.0
Email:sales@amadischem.com

Additional information on (7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one

Compound Introduction: (7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one (CAS No. 877676-50-1)

The compound (7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one, identified by its CAS number 877676-50-1, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to the pteridine class, a heterocyclic structure that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The specific configuration and substitution pattern of this compound make it a promising candidate for further investigation in drug discovery and development.

One of the most striking features of this compound is its stereochemical arrangement, particularly the (7R) configuration at the 7th position of the pteridine ring. This chirality is crucial for the biological activity of many pharmaceutical agents, as it can significantly influence how the molecule interacts with biological targets. The presence of various substituents such as 2-chloro, 7-ethyl, 5-methyl, and 8-(propan-2-yl) further enhances its complexity and potential for selective binding to specific receptors or enzymes.

In recent years, there has been growing interest in pteridine derivatives due to their involvement in various metabolic pathways and their potential as scaffolds for novel therapeutic agents. For instance, studies have shown that pteridines play a role in processes such as DNA repair, neurotransmitter synthesis, and immune responses. The compound under discussion may interact with these pathways in unique ways, making it a valuable subject for medicinal chemistry research.

The synthesis of (7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one involves multi-step organic transformations that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques such as asymmetric catalysis and chiral auxiliary strategies are often employed to achieve the desired configuration. The complexity of its synthesis underscores the challenges and opportunities in developing new pharmaceuticals based on complex heterocyclic structures.

From a pharmacological perspective, this compound exhibits several promising properties that make it an attractive candidate for further investigation. Its molecular structure suggests potential activity as an enzyme inhibitor or modulator of signaling pathways. For example, the chloro substituent at the 2-position can enhance electrophilicity, allowing for interactions with nucleophilic residues in biological targets. Similarly, the ethyl and methyl groups contribute to hydrophobic interactions, which are critical for binding affinity.

Recent studies have highlighted the importance of pteridine derivatives in addressing various therapeutic challenges. For instance, research has demonstrated that certain pteridines can modulate neurotransmitter levels, offering potential treatments for neurological disorders. Additionally, pteridine-based compounds have shown promise in anti-inflammatory and anticancer applications due to their ability to interfere with key cellular processes. The unique structure of (7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one positions it as a candidate for exploring these therapeutic avenues.

The development of this compound also aligns with broader trends in drug discovery towards more targeted and personalized therapies. By understanding the specific interactions between molecules like this one and biological targets at a molecular level, researchers can design drugs that are more effective and have fewer side effects. Computational methods such as molecular docking and virtual screening are increasingly used to predict how this compound might interact with various proteins and enzymes.

In conclusion, (7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one (CAS No. 877676-50-1) represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure and promising pharmacological properties make it a valuable candidate for further research into new therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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Amadis Chemical Company Limited
(CAS:877676-50-1)(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one
A856028
Purity:99%
Quantity:5g
Price ($):220.0
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